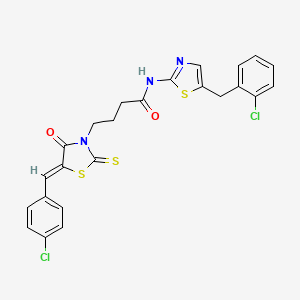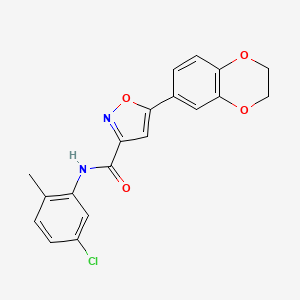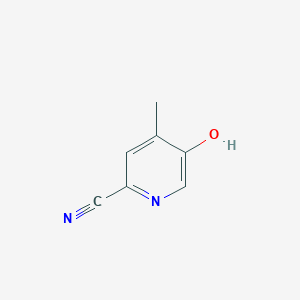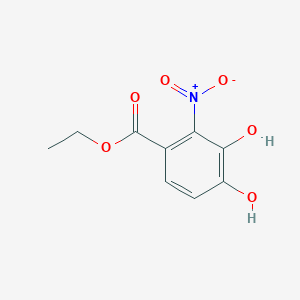
(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a useful research compound. Its molecular formula is C24H19Cl2N3O2S3 and its molecular weight is 548.52. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research efforts have been directed towards synthesizing and characterizing various thiazolidinone derivatives, including compounds similar to the one . For example, Liu et al. (2013) synthesized and structurally characterized a compound with insecticidal, fungicidal, and antitumor activities, demonstrating the versatility of thiazolidinone derivatives in bioactive applications (Liu, Shao-hua, Ling, Yun, Yang, Xin-Ling, 2013). Similarly, Khelloul et al. (2016) focused on crystal structure and Hirshfeld surface analysis to understand the molecular interactions and stability of these compounds (N. Khelloul, K. Toubal, N. Benhalima, Rachida Rahmani, A. Chouaih, A. Djafri, F. Hamzaoui, 2016).
Anticancer Activity
The evaluation of thiazolidinone derivatives for anticancer activity has been a significant area of research. Havrylyuk et al. (2010) conducted antitumor screenings of novel 4-thiazolidinones, finding promising activity against various cancer cell lines, highlighting the potential therapeutic applications of these compounds (D. Havrylyuk, L. Mosula, B. Zimenkovsky, O. Vasylenko, A. Gzella, R. Lesyk, 2010).
Biological and Pharmacological Properties
The broad spectrum of biological activities exhibited by thiazolidinone derivatives, including antimicrobial, anti-inflammatory, and antitumor effects, has been extensively investigated. For instance, Incerti et al. (2018) synthesized derivatives to study their potential wound healing and anti-inflammatory effects, demonstrating significant MMP inhibition, which could be crucial for tissue damage repair and inflammatory disease treatment (M. Incerti, Lucia Crascí, P. Vicini, E. Aki, I. Yalcin, T. Ertan-Bolelli, V. Cardile, A. Graziano, A. Panico, 2018).
Antitrypanosomal and Anticancer Activity
Holota et al. (2019) synthesized a series of thiazolidinone derivatives evaluated for their trypanocidal and anticancer activities, uncovering compounds with significant selectivity and potency. This study underscores the potential of thiazolidinone derivatives in developing new therapeutic agents for treating infectious diseases and cancer (S. Holota, Anna Kryshchyshyn, H. Derkach, Yaroslava Trufin, I. Demchuk, A. Gzella, P. Grellier, R. Lesyk, 2019).
properties
IUPAC Name |
4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2N3O2S3/c25-17-9-7-15(8-10-17)12-20-22(31)29(24(32)34-20)11-3-6-21(30)28-23-27-14-18(33-23)13-16-4-1-2-5-19(16)26/h1-2,4-5,7-10,12,14H,3,6,11,13H2,(H,27,28,30)/b20-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQDBPUTEDUBJC-NDENLUEZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CCCN3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=S)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CCCN3C(=O)/C(=C/C4=CC=C(C=C4)Cl)/SC3=S)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Methyl 4-[(4,6-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2405669.png)

![6-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2405675.png)
![6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2405676.png)
![methyl 5-ethyl-7-(3-hydroxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2405677.png)
